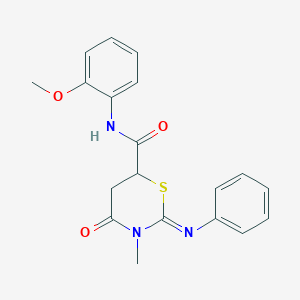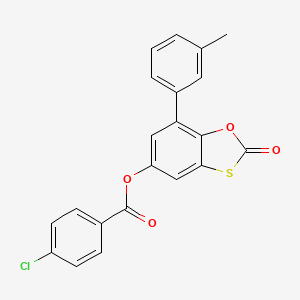![molecular formula C20H22N4O3S2 B11630595 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11630595.png)
3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a morpholine ring, and a pyrido[1,2-A]pyrimidin-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This core structure can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable amine.
Coupling Reactions: The thiazolidine ring and the pyrido[1,2-A]pyrimidin-4-one core are then coupled together using a suitable linker, such as a methylene group, under controlled conditions to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activity. The presence of multiple functional groups and rings suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific enzymes or receptors, leading to potential treatments for various diseases.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of more complex molecules or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and ring structures. The presence of the sec-butyl group, the thiazolidine ring, and the morpholine ring in a single molecule provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C20H22N4O3S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(5Z)-3-butan-2-yl-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-13(2)24-19(26)15(29-20(24)28)12-14-17(22-8-10-27-11-9-22)21-16-6-4-5-7-23(16)18(14)25/h4-7,12-13H,3,8-11H2,1-2H3/b15-12- |
Clave InChI |
WTQGREHVJMSSIK-QINSGFPZSA-N |
SMILES isomérico |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S |
SMILES canónico |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11630517.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B11630522.png)
![Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630524.png)
![Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11630539.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11630544.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11630550.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630564.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11630566.png)
![(5Z)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11630568.png)
![{(2E)-2-[(2E)-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11630579.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630581.png)

